6-Momipp
Description
The indole (B1671886) ring is a "privileged structure" in medicinal chemistry, found in compounds ranging from the amino acid tryptophan to potent therapeutic agents. Similarly, the chalcone (B49325) scaffold is known for its broad spectrum of biological effects, including anti-inflammatory, antioxidant, and antiproliferative properties. acs.orgafricanjournalofbiomedicalresearch.com The synthesis of indole-chalcone hybrids is a rational design strategy aimed at creating novel compounds for research applications. nih.gov These hybrids are typically synthesized through the Claisen-Schmidt condensation, a straightforward reaction between an indole-3-carboxaldehyde (B46971) and an aromatic ketone, which allows for extensive structural diversification. nih.govacs.org This synthetic accessibility has enabled the creation of large libraries of compounds for screening and mechanistic studies.
The development of chalcones in research has its roots in the study of natural products. acs.org As open-chain precursors to flavonoids, they have long been recognized for their role in plant biochemistry. acs.org The simplicity of their 1,3-diphenyl-2-propen-1-one backbone made them attractive targets for organic synthesis, with the Claisen-Schmidt condensation being a widely adopted and efficient method for their preparation. nih.gov
The journey toward indole-based chalcones began as researchers sought to expand the chemical space of biologically active molecules. The indole framework was a logical choice for hybridization due to its established importance in medicinal chemistry. Early research into synthetic indole-chalcones focused on creating and screening new derivatives for a wide array of biological activities. historymedjournal.com These studies established that by modifying the substitution patterns on both the indole and the phenyl rings, the compound's properties could be finely tuned, leading to the identification of molecules with specific cellular effects. africanjournalofbiomedicalresearch.com
The structural adaptability of the chalcone scaffold has made it a versatile tool for developing molecular probes to investigate cellular functions. africanjournalofbiomedicalresearch.com The α,β-unsaturated carbonyl group, along with the two flanking aryl rings, provides multiple sites for chemical modification. acs.org This has allowed researchers to systematically alter the steric, electronic, and lipophilic properties of these molecules and observe the resulting impact on biological systems. mdpi.com
This evolution is exemplified by the discovery of compounds with highly specific mechanisms of action. For instance, initial research on one indole-pyridinyl-propenone, MOMIPP, identified it as an inducer of a non-apoptotic form of cell death called methuosis. nih.gov Subsequent structure-activity relationship studies revealed that a subtle modification—moving a methoxy (B1213986) group from the 5-position to the 6-position of the indole ring to create 6-Momipp—completely switched the compound's biological activity from methuosis induction to microtubule disruption. nih.govresearchgate.net This discovery underscored how minor structural changes can redirect a molecule's interaction with cellular targets, highlighting the value of these derivatives as precise probes for dissecting distinct biological pathways.
Microtubules are dynamic cytoskeletal polymers essential for cell division, intracellular transport, and maintenance of cell shape, making them a critical target in cell biology and cancer research. mdpi.com Agents that interfere with microtubule dynamics are broadly classified as either microtubule-stabilizing or microtubule-destabilizing agents. tandfonline.com These agents typically bind to one of three main sites on the α,β-tubulin heterodimer: the taxane (B156437) site (stabilizers), the vinca (B1221190) alkaloid site (destabilizers), or the colchicine (B1669291) site (destabilizers). tandfonline.comnih.gov
Table 1: Classification of Microtubule-Targeting Agents (MTAs) for Research
| Classification | Mechanism of Action | Binding Site on Tubulin | Representative Compounds |
|---|---|---|---|
| Stabilizing Agents | Promote tubulin polymerization and prevent depolymerization | Taxane Site (β-tubulin) | Paclitaxel, Docetaxel |
| Destabilizing Agents | Inhibit tubulin polymerization, leading to microtubule disassembly | Vinca Alkaloid Site (β-tubulin) | Vinblastine (B1199706), Vincristine |
| Colchicine Site (β-tubulin) | Colchicine, Combretastatin A-4, this compound |
This compound is classified as a microtubule-destabilizing agent that functions as a colchicine-binding site inhibitor (CBSI). nih.govnih.gov Research has shown that it directly interacts with the colchicine site on β-tubulin, which prevents the tubulin dimers from adopting the straight conformation necessary for polymerization. nih.govnih.gov This disruption of microtubule assembly leads to a cascade of cellular events, including mitotic arrest, activation of the caspase-dependent apoptotic pathway, and ultimately, cell death. nih.govresearchgate.net
A significant feature that distinguishes this compound within the crowded field of CBSIs is its ability to readily penetrate the blood-brain barrier. nih.govnih.gov Many potent microtubule inhibitors, including colchicine itself, have limited utility in central nervous system (CNS) research due to poor brain penetration. mdpi.comnih.gov Pharmacokinetic studies have demonstrated that concentrations of this compound in the brain are comparable to those in plasma, making it a valuable research tool for investigating the role of microtubule dynamics in CNS pathologies, such as glioblastoma. researchgate.netnih.gov
Table 2: Research Findings on the Chemical Compound this compound
| Property | Detailed Research Finding | Citation |
|---|---|---|
| Chemical Name | 3-(6-Methoxy-2-methyl-1H-indol-3-yl)-1-(4-pyridinyl)-2-propene-1-one | nih.govnih.gov |
| Compound Class | Indole-based chalcone | nih.govresearchgate.net |
| Mechanism of Action | Microtubule-destabilizing agent; inhibits tubulin polymerization | nih.govnih.gov |
| Molecular Target | Binds to the colchicine binding site on β-tubulin | nih.govresearchgate.netnih.gov |
| Cellular Effects | Induces mitotic arrest, caspase activation, and apoptosis | nih.govresearchgate.nettandfonline.com |
| Key Research Application Feature | Readily penetrates the blood-brain barrier | researchgate.netnih.gov |
| Studied Research Model | Human U251 glioblastoma cells and xenograft models | nih.govresearchgate.netnih.gov |
Structure
3D Structure
Properties
Molecular Formula |
C18H16N2O2 |
|---|---|
Molecular Weight |
292.34 |
IUPAC Name |
(E)-3-(6-methoxy-2-methyl-1H-indol-3-yl)-1-pyridin-4-ylprop-2-en-1-one |
InChI |
InChI=1S/C18H16N2O2/c1-12-15(5-6-18(21)13-7-9-19-10-8-13)16-4-3-14(22-2)11-17(16)20-12/h3-11,20H,1-2H3/b6-5+ |
InChI Key |
RPNPISGFLNFEFU-AATRIKPKSA-N |
SMILES |
CC1=C(C2=C(N1)C=C(C=C2)OC)C=CC(=O)C3=CC=NC=C3 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
6-MOMIPP; 6 MOMIPP; 6MOMIPP |
Origin of Product |
United States |
Synthetic Strategies and Structure Activity Relationship Sar Investigations of 6 Momipp
Methodologies for the Chemical Synthesis of 6-Momipp
The primary method for synthesizing this compound and other indole-based chalcones is the Claisen-Schmidt condensation. This well-established reaction involves the base-catalyzed condensation of an aryl ketone with an aromatic aldehyde. scispace.comrsc.orgnih.gov In the specific synthesis of this compound, the precursors are 6-methoxy-2-methyl-1H-indole-3-carboxaldehyde and 4-acetylpyridine (B144475). nih.gov
The general synthetic route can be outlined as follows:
Preparation of the Indole (B1671886) Aldehyde : The synthesis begins with the appropriate substituted indole, in this case, 6-methoxy-2-methyl-indole. This intermediate is then formylated, typically using a Vilsmeier-Haack reaction with phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), to introduce an aldehyde group at the C3 position of the indole ring. acs.orgnih.gov
Claisen-Schmidt Condensation : The resulting 6-methoxy-2-methyl-1H-indole-3-carboxaldehyde is then reacted with 4-acetylpyridine in the presence of a base, such as piperidine (B6355638) or sodium hydroxide, in a suitable solvent like methanol. nih.govacs.org The mixture is typically heated to reflux to drive the condensation, which forms the α,β-unsaturated ketone core structure of the chalcone (B49325). The resulting product, this compound, often precipitates from the solution and can be purified through recrystallization or chromatography. nih.gov
Alternative methods, such as ultrasound-assisted synthesis, have also been employed for indole-based chalcones to improve yields and reaction times. nih.gov
Structure-Activity Relationship Studies Pertaining to Indole-Based Chalcones
Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a compound influences its biological activity. For indole-based chalcones, these studies have elucidated key features that govern their potency and mechanism of action.
Influence of Indole Ring Substitution on Biological Activity
The substitution pattern on the indole ring is a critical determinant of the biological activity of indolyl-propenone compounds. Research has shown that both the type and position of substituents can dramatically alter the compound's effects, ranging from anti-inflammatory to potent anticancer activity. nih.govnih.gov
A key finding in the SAR of these compounds is the impact of methoxy (B1213986) groups on the indole nucleus. Studies have indicated that the placement of a methoxy group at either the C5 or C6 position of the indole ring is favorable for potent antiproliferative activity. nih.gov Furthermore, the absence of substituents at the N-1 position of the indole is also considered beneficial for this activity. nih.gov Other substitutions, such as bromo or cyano groups, have been shown to impart significant anti-inflammatory or COX inhibitory effects. nih.gov
| Indole Ring Position | Substituent | Observed Biological Activity |
|---|---|---|
| C5 | Methoxy (-OCH₃) | Induction of non-apoptotic cell death (methuosis) |
| C6 | Methoxy (-OCH₃) | Potent microtubule disruption and apoptotic cell death |
| C5 | Bromo (-Br) | COX Inhibition (Anti-inflammatory) |
| N1 | Unsubstituted (-H) | Favors potent antiproliferative activity |
Comparative Analysis of this compound and 5-Momipp in Research Contexts
A striking example of the importance of substituent positioning is the comparison between this compound and its isomer, 5-Momipp (also known as MOMIPP). These two compounds differ only in the position of the methoxy group on the indole ring, yet they exhibit fundamentally different mechanisms of cytotoxicity. researchgate.net
5-Momipp (MOMIPP) : This compound, with the methoxy group at the 5-position, induces a unique form of non-apoptotic cell death called "methuosis." nih.gov This process is characterized by the accumulation of large, fluid-filled vacuoles derived from macropinosomes, ultimately leading to cell death without the typical markers of apoptosis. nih.gov
This compound : Simply moving the methoxy group to the 6-position completely switches the biological activity. This compound does not induce methuosis but instead acts as a potent microtubule-disrupting agent. researchgate.net It inhibits tubulin polymerization, leading to mitotic arrest and subsequent caspase-dependent apoptosis. researchgate.netnih.gov
This positional isomerization results in a significant increase in potency, with this compound demonstrating cytotoxicity at nanomolar concentrations, often orders of magnitude more potent than its 5-methoxy counterpart. nih.gov
| Feature | This compound | 5-Momipp (MOMIPP) |
|---|---|---|
| Methoxy Group Position | C6 of Indole Ring | C5 of Indole Ring |
| Primary Mechanism of Action | Microtubule Disruption | Methuosis Induction |
| Cellular Target | β-tubulin (Colchicine site) | Not tubulin; likely involves Rac1 and macropinocytosis |
| Mode of Cell Death | Apoptosis (caspase-dependent) | Non-apoptotic (Methuosis) |
| Relative Potency | High (nanomolar range) | Lower (micromolar range) |
Structural Determinants of Microtubule Disruption Activity
The ability of this compound to disrupt microtubules is linked to its specific interaction with tubulin, the protein subunit of microtubules. Research has definitively shown that this compound binds to the colchicine (B1669291) binding site on β-tubulin. nih.govresearchgate.net This binding prevents the polymerization of tubulin dimers into microtubules, disrupting the dynamic equilibrium necessary for mitotic spindle formation and cell division. nih.gov
Key structural features that determine this activity include:
The Indole Scaffold : The indole ring itself is a privileged structure found in many tubulin inhibitors and serves as a crucial anchor for binding. tandfonline.com
The 6-Methoxy Group : As demonstrated by the comparison with 5-Momipp, the methoxy group at the C6 position is critical for conferring potent microtubule-destabilizing activity.
The α,β-Unsaturated Carbonyl System : This linker connects the indole and pyridinyl rings and is a characteristic feature of chalcones that interact with the colchicine site. mdpi.com
Design and Synthesis of this compound Analogs for Mechanistic Elucidation
To further understand the mechanism of action and refine the therapeutic potential of this compound, various analogs have been designed and synthesized. These studies aim to probe the specific interactions within the colchicine binding site and optimize the compound's properties. acs.org
The synthesis of these analogs generally follows the same Claisen-Schmidt condensation pathway, but utilizes modified indole or ketone precursors. acs.orgnih.gov For example, researchers have synthesized analogs with different substitutions at the 2-position of the indole ring. These studies revealed that introducing certain functional groups at this position could also switch the cytotoxic mechanism from methuosis to microtubule disruption, often with a significant increase in potency. nih.gov The synthesis of a trifluoromethyl derivative, an isostere of the methyl group at the 2-position, was one such modification explored to probe the electronic and steric requirements for activity. nih.gov These analog-based studies are crucial for building a comprehensive SAR model and for the rational design of next-generation microtubule-targeting agents.
Molecular Mechanisms of Action of 6 Momipp
Specificity of Molecular Interactions within Cellular Milieus
The molecular interactions of 6-Momipp exhibit notable specificity, contributing to its observed cellular effects.
This compound demonstrates high specificity for its primary targets. For instance, in binding studies, this compound showed a dissociation constant (Kd) of 5.3 nM against PIKfyve, indicating strong binding affinity acs.org. In contrast, its Kd against PIP5K1C, another related kinase, was significantly higher, exceeding 15,000 nM, underscoring its selective inhibition of PIKfyve acs.org. This selective binding is crucial for inducing methuosis through the PIKfyve pathway acs.org.
Similarly, its interaction with β-tubulin is specific to the colchicine (B1669291) binding site nih.govnih.gov. This targeted binding site distinguishes this compound from other microtubule-targeting agents that may interact with different tubulin sites.
The specificity of this compound's molecular interactions contributes to its differential effects across various cell types. Studies have shown that this compound exhibits broad activity against the viability of multiple cancer cell lines, including glioblastoma, melanoma, and lung carcinoma cells nih.govresearchgate.net. Importantly, at concentrations effective against cancer cells (e.g., 1 µM), the viability of normal cells, such as differentiated neurons, is not significantly affected nih.govresearchgate.net. This suggests a degree of selective toxicity towards malignant cells within a complex cellular environment nih.govresearchgate.net.
Furthermore, this compound demonstrates the ability to readily penetrate the blood-brain barrier (BBB) nih.govmedchemexpress.comresearchgate.netresearchgate.net. Pharmacokinetic studies in mice revealed that concentrations of this compound in the brain mirror those in the plasma, indicating efficient passage across this critical biological barrier nih.govresearchgate.netresearchgate.net. This characteristic is particularly significant for its potential application in treating brain tumors like glioblastoma, where many therapeutic agents are hindered by poor BBB penetration nih.govnih.govresearchgate.netresearchgate.net.
Activation of Downstream Signaling Pathways
The primary molecular interactions of this compound trigger several downstream signaling events that contribute to its observed cellular outcomes. The induction of mitotic arrest and cell death by this compound is associated with the activation of Cyclin-dependent kinase 1 (Cdk1, also known as Cdc2) and the subsequent phosphorylation of anti-apoptotic Bcl-2 and Bcl-xL proteins nih.govnih.gov. Inhibition of Cdk1 has been shown to prevent both Bcl-2/Bcl-xL phosphorylation and the loss of cell viability induced by this compound nih.govnih.gov.
Additionally, this compound has been found to trigger the activation of the c-Jun N-terminal kinase (JNK) stress kinase pathway nih.govmedchemexpress.comnih.gov. This activation leads to the phosphorylation of c-Jun, Bcl-2, and Bcl-xL medchemexpress.comnih.gov. The JNK signaling pathway plays a crucial role in the methuosis-inducing effects of this compound in glioblastoma cells nih.gov. Comparative analyses with non-cytotoxic analogs of this compound have shown that the cytotoxic effects, including JNK activation and Bcl-2 phosphorylation, are directly linked to this compound's stronger binding affinity for PIKfyve and its more severe inhibition of endolysosomal degradation pathways nih.gov.
Key Molecular Targets and Binding Affinities of this compound
| Target | Interaction Type | Binding Affinity (Kd) | Reference |
| PIKfyve | Inhibition | 5.3 nM | acs.org |
| PIP5K1C | Inhibition | >15,000 nM | acs.org |
| β-tubulin (colchicine site) | Binding/Disruption | Effective at ≥ 250 nM | nih.govnih.govresearchgate.net |
Cellular Effects of this compound at Various Concentrations
| Cellular Effect | Concentration | Cell Line (if specified) | Reference |
| Mitotic Arrest | ≥ 250 nM | Glioblastoma, melanoma, lung carcinoma cell lines (broad activity) | nih.govresearchgate.net |
| Caspase Activation & Cell Death | ≥ 250 nM | Glioblastoma, melanoma, lung carcinoma cell lines (broad activity) | nih.govresearchgate.net |
| Cellular Vacuolization (Methuosis) | 3 µM | U373, Hs683 (glioblastoma cell lines) | medchemexpress.com |
| Early disruptions of glucose uptake and glycolytic metabolism | 10 µM | Glioblastoma cells | medchemexpress.com |
Cellular and Subcellular Effects of 6 Momipp in Research Models
Impact on Microtubule Dynamics and Cytoskeletal Integrity
6-Momipp exerts significant effects on the cellular cytoskeleton, specifically by disrupting microtubule dynamics. Its mechanism of action involves interaction with key components of the microtubule assembly machinery.
This compound functions as a microtubule disruptor, targeting the colchicine (B1669291) binding site on β-tubulin. nih.govnih.govresearchgate.netohiolink.edu This interaction leads to the depolymerization of microtubules within living cells. nih.govohiolink.edu Studies employing whole-cell tubulin polymerization assays have demonstrated that this compound significantly reduces the amount of polymerized tubulin. ohiolink.eduacs.org This effect is comparable to that observed with colchicine, a well-established microtubule-destabilizing agent. nih.govacs.org
The destabilization of microtubules by this compound results in profound alterations to the cellular microtubule network. Immunofluorescence staining has revealed clear microtubule disruption in U251 glioblastoma cells treated with this compound at concentrations of 250 nM or higher. ohiolink.edu These architectural changes are directly linked to the compound's downstream effects on cell division, as the disruption of spindle microtubules is a prerequisite for its observed mitotic arrest. nih.gov Morphological observations show that cells treated with this compound round up from the culture dish, a characteristic response to microtubule disruption and subsequent mitotic arrest. ohiolink.edu
Regulation of Cell Cycle Progression
The disruption of microtubule dynamics by this compound has a profound impact on cell cycle progression, leading to specific arrests and, ultimately, to cell death pathways.
A key cellular effect of this compound is its ability to induce mitotic arrest. nih.govnih.govresearchgate.netohiolink.edu At concentrations as low as 250 nM, this compound effectively halts cells in mitosis. nih.govnih.govresearchgate.net This mitotic arrest is consistent with the compound's action on spindle microtubules. nih.gov Furthermore, cells treated with this compound exhibit robust phosphorylation of histone-H3 on serine 10, an event associated with chromatin condensation during mitotic prophase and maintained through metaphase, further confirming the induction of mitotic arrest. nih.gov Research indicates that the prolonged activation of Cdk1 (Cdc2) contributes to the cell death induced by this compound, as blocking Cdk1 activity with an inhibitor reduces cell death but does not prevent the mitotic arrest. nih.govohiolink.edu
Flow cytometry analysis has consistently shown that this compound causes a significant accumulation of cells in the G2/M phase of the cell cycle. For instance, U251 glioblastoma cells treated with this compound at concentrations ranging from 0.25 to 5.0 μM for 24 hours exhibited this G2/M arrest. nih.govresearchgate.net Similar G2/M phase accumulation patterns have been observed in other human glioblastoma cell lines, such as T98G, treated with this compound. nih.gov Related indolyl-pyridinyl-propenone compounds, structurally similar to this compound, also induced substantial G2/M accumulation at concentrations of 0.1 μM and 3 μM after 24 hours. acs.org
Table 1: Effect of this compound on Cell Cycle Distribution in Glioblastoma Cells
| Cell Line | This compound Concentration (μM) | Treatment Duration (h) | Cell Cycle Phase Affected | Observed Effect | Reference |
| U251 | 0.25 - 5.0 | 24 | G2/M | Arrest | nih.govresearchgate.net |
| U251 | 1.0 | 24 | G2/M | Significant arrest | nih.govresearchgate.net |
| T98G | Not specified (anti-mitotic) | 24 | G2/M | Similar arrest | nih.gov |
| U251 | 0.1 (related compounds) | 24 | G2/M | Substantial accumulation | acs.org |
| U251 | 3.0 (related compounds) | 24 | G2/M | Substantial accumulation | acs.org |
Prolonged exposure to anti-mitotic concentrations of this compound leads to a subsequent progression to a sub-G1/G0 DNA content, which is indicative of cell death. nih.govresearchgate.netbu.eduqmul.ac.uk In U251 cells, after 48 hours of incubation with this compound, DNA histograms demonstrated a clear accumulation of this sub-G1/G0 population. nih.govresearchgate.net This accumulation coincides with a decline in cellular ATP levels and the activation of caspases, suggesting an apoptotic mechanism of cell death. nih.gov The increase in the sub-G1/G0 compartment following mitotic arrest is consistent with cell death by mitotic catastrophe. acs.org
Table 2: Progression to Sub-G1/G0 DNA Content induced by this compound
| Cell Line | This compound Concentration (μM) | Treatment Duration (h) | Cell Cycle Phase Affected | Observed Effect | Reference |
| U251 | 1.0 | 48 | Sub-G1/G0 | Accumulation (cell death) | nih.govresearchgate.net |
| U251 | 0.1 (related compounds) | 24 | Sub-G1/G0 | Significant increase | acs.org |
| U251 | 3.0 (related compounds) | 24 | Sub-G1/G0 | Significant increase | acs.org |
Advanced Research Methodologies and Assays Employed in 6 Momipp Studies
Biochemical and Biophysical Characterization Techniques
Biochemical and biophysical approaches are crucial for dissecting the direct interactions between 6-Momipp and its molecular targets, primarily tubulin. These techniques offer insights into binding affinities, structural changes, and the functional consequences of these interactions.
Tubulin Polymerization Assays
Tubulin polymerization assays are fundamental for assessing the ability of compounds like this compound to influence microtubule assembly or disassembly. These assays typically involve monitoring the formation of microtubules from purified tubulin protein in vitro or quantifying polymerized tubulin in cellular contexts. Studies have demonstrated that this compound significantly reduces the amount of polymerized tubulin in living U251 glioblastoma cells ohiolink.eduresearchgate.net. Furthermore, experiments have shown that this compound produces substantial declines in the relative amount of tubulin detected in the polymerized fraction acs.org. This indicates that this compound acts as a microtubule-disrupting agent, preventing the proper assembly of tubulin monomers into microtubules.
Table 1: Effect of this compound on Tubulin Polymerization in U251 Cells
| Treatment | Observed Effect on Polymerized Tubulin | Reference |
| This compound | Significantly reduced | ohiolink.eduresearchgate.net |
| This compound | Substantial decline | acs.org |
Scintillation Proximity Assays for Ligand Binding
Scintillation Proximity Assays (SPAs) are employed to determine the binding affinity and specificity of a ligand to its target protein. In the context of this compound, SPAs have been instrumental in identifying its binding site on tubulin. Research findings indicate that this compound competes with 3H-colchicine for binding to tubulin, but it does not compete with 3H-vinblastine aacrjournals.org. This competitive binding pattern strongly suggests that this compound targets the colchicine (B1669291) binding site on β-tubulin ohiolink.eduaacrjournals.orgresearchgate.netnih.govnih.govsigmaaldrich.com.
Table 2: this compound Binding Specificity via Scintillation Proximity Assay
| Competitor | This compound Binding Competition | Implication for Binding Site | Reference |
| 3H-Colchicine | Yes | Colchicine binding site | ohiolink.eduaacrjournals.orgresearchgate.netnih.govnih.govsigmaaldrich.com |
| 3H-Vinblastine | No | Not the vinblastine (B1199706) binding site | aacrjournals.org |
Immunoblot Analysis for Protein Expression and Phosphorylation States
Immunoblot analysis, also known as Western blotting, is a widely used technique to detect specific proteins in a sample and to assess their expression levels and post-translational modifications, such as phosphorylation. In this compound studies, immunoblotting has been performed to define the signaling pathways that contribute to cell death induced by the compound researchgate.netnih.govnih.govsigmaaldrich.com.
Key findings from immunoblot analyses include:
Loss of cell viability induced by this compound is preceded by the activation of Cyclin-dependent kinase 1 (Cdk1, also known as Cdc2) and the phosphorylation of anti-apoptotic proteins Bcl-2 and Bcl-xL researchgate.netnih.govnih.govsigmaaldrich.com.
Treatment of U251 cells with 1 µM this compound for 24 hours led to robust phosphorylation of both the p54 and p46 splice variants of c-Jun N-terminal kinase (JNK) nih.gov.
Consistent with JNK activation, an increase in the phosphorylation of c-Jun, an established JNK substrate, was also observed in cells treated with this compound nih.gov.
Immunoblot analysis was also used to quantify the percentage of polymerized versus soluble tubulin, providing a method to assess the extent of tubulin depolymerization acs.org.
Phosphorylated histone H3 was also detected via immunoblot analysis, with α-tubulin serving as a loading control researchgate.netnih.gov.
Table 3: Key Proteins and Phosphorylation States Altered by this compound (Immunoblot Analysis)
| Protein/Modification | This compound Concentration & Duration | Observed Effect | Reference |
| Cdk1 (Cdc2) Activation | Not specified, precedes cell death | Activation | researchgate.netnih.govnih.govsigmaaldrich.com |
| Bcl-2 Phosphorylation | Not specified, precedes cell death | Increased phosphorylation | researchgate.netnih.govnih.govsigmaaldrich.com |
| Bcl-xL Phosphorylation | Not specified, precedes cell death | Increased phosphorylation | researchgate.netnih.govnih.govsigmaaldrich.com |
| JNK (p54, p46) Phosphorylation | 1 µM for 24 hours | Robust phosphorylation | nih.gov |
| c-Jun Phosphorylation | 1 µM for 24 hours | Increased phosphorylation | nih.gov |
| Histone H3 Phosphorylation | Not specified | Detected | researchgate.netnih.gov |
| Tubulin (Polymerized vs. Soluble) | Various concentrations | Substantial declines in polymerized fraction | acs.org |
Cellular Imaging and Flow Cytometry Approaches
Cellular imaging and flow cytometry provide visual and quantitative data on the effects of this compound at the cellular level, particularly concerning microtubule morphology and cell cycle progression.
Immunofluorescence Microscopy for Microtubule Visualization
Immunofluorescence microscopy is a powerful imaging technique used to visualize specific cellular structures, such as microtubules, within intact cells. This method involves using antibodies tagged with fluorescent dyes that bind to target proteins, allowing their localization and morphology to be observed under a fluorescence microscope.
In studies of this compound, immunofluorescence microscopy has confirmed its immediate disruptive effect on microtubules. At concentrations greater than 500 nM, this compound was observed to immediately disrupt microtubules aacrjournals.org. Specifically, immunofluorescence staining of microtubules revealed significant microtubule disruption in U251 cells after treatment with this compound at concentrations of 250 nM or higher ohiolink.edu. For visualization, microtubules were typically stained using an anti-α-tubulin primary antibody followed by an Alexa Fluor 568-labeled goat anti-mouse secondary antibody (resulting in red fluorescence), while nuclei were counterstained with DAPI (blue fluorescence) researchgate.net. This visualization technique provides direct evidence of this compound's ability to depolymerize the microtubule network within cells.
Table 4: Microtubule Disruption by this compound (Immunofluorescence Microscopy)
| Cell Line | This compound Concentration | Observed Effect on Microtubules | Staining Method | Reference |
| U251 | ≥ 250 nM | Disruption | Anti-α-tubulin, Alexa Fluor 568, DAPI | ohiolink.eduresearchgate.net |
| Various | > 500 nM | Immediate disruption | Immunofluorescence microscopy | aacrjournals.org |
Phase Contrast Microscopy for Morphological Assessment
Phase contrast microscopy has been extensively utilized to observe the morphological changes induced by this compound in various cell lines. Studies on U251 glioblastoma cells treated with 1 µM this compound revealed significant alterations within 24 hours, including the rounding up and detachment of the majority of cells from the culture dish. The few cells that remained attached exhibited multiple micronuclei, indicating a disruption in normal cellular division nih.govresearchgate.net. Similar morphological effects were also noted when this compound was tested on T98G human glioblastoma cells nih.gov.
Further investigations using phase contrast microscopy demonstrated that 10 µM this compound induced extensive cytoplasmic vacuolization in U251 cells within 4 hours researchgate.net. A comparative study involving U373 cells showed that treatment with 3 µM this compound led to the accumulation of vacuoles as early as 1 hour post-treatment mdpi.com. In fibrosarcoma HT-1080 cells, exposure to 1 µM this compound for 24 hours resulted in the formation of numerous large vacuoles and observable abnormal cellular morphology, including swollen mitochondria and large autophagic vacuoles, as confirmed by transmission electron microscopy (TEM) mdpi.com.
Flow Cytometric Analysis of Cell Cycle and Cell Death Markers
Flow cytometry is a powerful tool for quantitatively assessing cellular events such as cell cycle distribution and the induction of cell death. Studies have shown that this compound effectively arrests cells in the G2/M phase of the cell cycle. Specifically, U251 glioblastoma cells treated with this compound at concentrations ranging from 0.25 to 5.0 µM for 24 hours exhibited a concentration-dependent arrest in the G2/M phase nih.govresearchgate.net. This G2/M arrest was also observed with related indolyl-pyridinyl-propenone derivatives at 3 µM in U251 cells acs.org.
Upon prolonged incubation with anti-mitotic concentrations of this compound for 48 hours, flow cytometric analysis of DNA histograms from both floating and attached U251 cells revealed a significant accumulation of a sub-G1/G0 population. This sub-G1/G0 population is indicative of cell death, suggesting that the compound triggers a caspase-dependent death mechanism nih.govresearchgate.net. Further evidence for caspase-dependent cell death was provided by studies in HT-1080 cells, where 1 µM this compound caused a significant activation of caspase-3/-7, and this cell death could be inhibited by a broad-spectrum caspase inhibitor mdpi.com. The observed accumulation of sub-G1/G0 cells is consistent with cell death occurring via mitotic catastrophe acs.org.
The following table summarizes representative cell cycle distribution data for U251 cells treated with this compound:
| Treatment (Concentration) | Duration | G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Sub-G1/G0 (%) |
| DMSO (Control) | 24 h | ~60-70 | ~15-20 | ~10-15 | <5 |
| This compound (0.25 µM) | 24 h | Decreased | Decreased | Increased | - |
| This compound (1.0 µM) | 24 h | Decreased | Decreased | Significantly Increased | - |
| This compound (5.0 µM) | 24 h | Decreased | Decreased | Markedly Increased | - |
| This compound (1.0 µM) | 48 h | - | - | - | Accumulated |
Note: Data adapted from nih.govresearchgate.net. Specific percentage values for G1, S, and G2/M phases vary with concentration and are generally presented graphically in the source. The sub-G1/G0 population accumulates at later time points.
Mass Spectrometry-Based Analytical Techniques
Mass spectrometry-based analytical techniques, particularly Liquid Chromatography-Mass Spectrometry (LC/MS), are indispensable in preclinical research for the precise quantification and characterization of compounds in complex biological matrices.
LC/MS assays have been employed to investigate the pharmacokinetic behavior of this compound in animal models nih.govresearchgate.netnih.gov. This technique is highly valued for its sensitivity and selectivity, making it a preferred method for quantifying small molecules in biological samples stanford.edu. Biological matrices, such as plasma, serum, blood, urine, and feces, are commonly analyzed using LC/MS bioanalytical methods stanford.edu.
The quantification process typically involves several critical steps. Due to the often low concentrations of analytes and the presence of endogenous interfering compounds in biological samples, pre-concentration is frequently a necessary step mdpi.com. Sample preparation techniques commonly include protein precipitation, liquid-liquid extraction, and solid-phase extraction, which serve to isolate the analyte from the complex matrix stanford.edumdpi.com. High-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) is coupled with various mass spectrometry detectors, such as ion trap, quadrupole time-of-flight (QTOF), or triple quadrupole mass spectrometers, to achieve separation and sensitive detection of the compound stanford.edubiomedgrid.com.
In preclinical pharmacokinetic research, LC/MS is a cornerstone for evaluating the absorption, distribution, metabolism, and excretion (ADME) of a compound in animal models, which is crucial for extrapolating data to human physiology stanford.edu. For this compound, LC/MS-based pharmacokinetic studies in mice have provided critical insights into its distribution. These studies demonstrated that the concentrations of this compound in the brain closely mirrored those in the plasma, indicating that the compound readily penetrates the blood-brain barrier nih.govresearchgate.netnih.gov. This finding is significant for compounds intended to act within the central nervous system. The application of LC/MS in these models allows for the determination of key pharmacokinetic parameters that inform subsequent stages of drug development stanford.edu.
Preclinical Research Applications and in Vivo Research Models of 6 Momipp
Efficacy Evaluation in In Vitro Cell Line Models
In the laboratory setting, 6-Momipp has been rigorously tested against a variety of human cancer cell lines to determine the breadth and potency of its cytotoxic effects.
Research has confirmed that this compound possesses broad-spectrum anti-cancer activity, showing effectiveness against multiple cancer types. nih.gov Studies reveal its potent anti-proliferative and cytotoxic activity in glioblastoma, melanoma, and lung carcinoma cell lines, often at nanomolar concentrations. ohiolink.edu All tested cell lines, including those representing cancers that frequently metastasize to the brain, exhibited a decline in cell viability following exposure to the compound. nih.gov However, the sensitivity to this compound varied among different cell lines within the same cancer type. For instance, among glioblastoma cells, the U251 and T98G lines showed greater sensitivity compared to the U87MG and A172 lines. nih.gov Notably, at concentrations that were effective in reducing viability in most cancer cell lines, the viability of normal cells, including differentiated neurons, was not significantly impacted. nih.govresearchgate.net
| Cancer Type | Cell Line | Observed Effect |
|---|---|---|
| Glioblastoma | U251 | High sensitivity, loss of cell viability |
| Glioblastoma | T98G | High sensitivity, loss of cell viability |
| Glioblastoma | U87MG | Lower sensitivity compared to U251/T98G |
| Glioblastoma | A172 | Lower sensitivity compared to U251/T98G |
| Melanoma | Various | Decline in cell viability |
| Lung Carcinoma | Various | Decline in cell viability |
To address the clinical challenge of acquired drug resistance, this compound was evaluated in cell lines specifically selected for their resistance to standard chemotherapy. One such model used was the U251-TMZR glioblastoma cell line, which is resistant to temozolomide, a primary chemotherapy agent for glioblastoma. nih.gov The inclusion of such models in preclinical testing is crucial for determining a new compound's potential to treat recurrent or refractory tumors.
Assessment in In Vivo Xenograft Models
Following promising in vitro results, the efficacy of this compound was assessed in animal models to understand its effects on tumor growth in a more complex biological system. These studies utilized human glioblastoma xenografts, where human cancer cells are implanted into immunodeficient mice. nih.gov
In studies involving mice bearing human U251 glioblastoma tumors implanted under the skin (subcutaneously), this compound was shown to be effective in suppressing tumor growth. nih.govresearchgate.net These models are instrumental in evaluating a compound's systemic anti-tumor activity.
To more closely mimic the clinical presentation of glioblastoma, intracerebral xenograft models were used, where U251 human glioblastoma cells were implanted directly into the brains of mice. nih.gov Research demonstrated that this compound is also effective at inhibiting the growth of these intracerebral tumors. nih.govnih.govresearchgate.net This finding is particularly significant as it suggests the compound can exert its anti-cancer effects within the brain's unique microenvironment.
| Research Model | Cancer Cell Line | Key Finding |
|---|---|---|
| Subcutaneous Xenograft | Human U251 Glioblastoma | Effective suppression of tumor growth |
| Intracerebral Xenograft | Human U251 Glioblastoma | Effective suppression of tumor growth |
A major impediment to treating brain tumors is the blood-brain barrier (BBB), which prevents many therapeutic agents from reaching their target. A key finding from preclinical research is that this compound readily penetrates this barrier. nih.govnih.gov Pharmacokinetic studies in mice revealed that the concentration of this compound in the brain mirrors its concentration in the plasma. nih.govresearchgate.net This ability to cross the BBB is a critical attribute that suggests this compound may have advantages in treating primary and metastatic brain tumors. nih.govnih.gov
Future Research Trajectories and Broader Academic Implications
Elucidation of Determinants of Differential Sensitivity in Research Models
Initial research has demonstrated that 6-Momipp exhibits broad activity against a variety of cancer cell lines, including those from glioblastoma, melanoma, and lung carcinoma. nih.govresearchgate.netnih.gov However, notable differences in sensitivity have been observed among these cell lines. nih.gov For instance, within a panel of glioblastoma cell lines, U87MG and A172 cells showed significantly higher sensitivity to the compound compared to others. nih.gov In contrast, normal cells, such as differentiated neurons, are not significantly affected at concentrations that reduce viability in most cancer cell lines. nih.govresearchgate.netnih.gov
Future research must focus on elucidating the molecular determinants of this differential sensitivity. Investigating the genetic and proteomic profiles of highly sensitive versus less sensitive cancer cells could uncover biomarkers predictive of response. Factors to be explored include the expression levels of specific oncogenes, tumor suppressor genes, or variations in the signaling pathways that govern mitotic progression and apoptosis.
Table 1: Differential Sensitivity of Various Cancer Cell Lines to this compound
| Cell Line | Cancer Type | Relative Sensitivity |
|---|---|---|
| U87MG | Glioblastoma | High |
| A172 | Glioblastoma | High |
| U251 | Glioblastoma | Moderate |
| Various Melanoma Lines | Melanoma | Responsive |
| Various Lung Carcinoma Lines | Lung Carcinoma | Responsive |
Investigation of Tubulin Isotype-Specific Interactions
This compound functions by disrupting microtubule polymerization through its interaction with the colchicine (B1669291) binding site on β-tubulin. nih.govresearchgate.netnih.gov The tubulin protein is not a single entity but exists as a family of different isotypes. frontiersin.org The specific expression profile of these β-tubulin isotypes can influence microtubule dynamics and the efficacy of microtubule-targeting agents. nih.gov It has been suggested that the unique composition of tubulin isotypes within a cell can create a "tubulin code," which affects microtubule assembly and interactions with various proteins. frontiersin.org
A critical area for future research is to determine whether this compound exhibits preferential binding or activity towards specific β-tubulin isotypes. Such studies would involve using purified tubulin isotypes in polymerization assays and assessing the compound's inhibitory activity against each. Understanding these isotype-specific interactions could explain the differential sensitivity observed in various cancer models and inform the selection of tumor types where this compound might be most effective. nih.gov
Exploration of Resistance Mechanisms in Preclinical Models
The development of resistance is a major challenge for anti-mitotic therapies. Preclinical studies have already indicated that cell lines with pre-existing resistance to other chemotherapeutic agents may show reduced sensitivity to this compound. nih.gov For example, temozolomide-resistant U251 glioblastoma cells and cisplatin-resistant H125 lung cancer cells were found to be less sensitive to this compound than their non-resistant counterparts. nih.gov This suggests that mechanisms such as the activity of multidrug resistance transporters could play a role in diminishing the compound's efficacy. nih.gov
Future investigations should involve the development of this compound-resistant cell lines through continuous long-term exposure to the compound. wuxibiology.com Analysis of these resistant models, using genomic and proteomic techniques, could identify key resistance mechanisms. wuxibiology.com This may include mutations in the tubulin binding site, alterations in the expression of tubulin isotypes, or the upregulation of drug efflux pumps. wuxibiology.com
Development of Novel Indole-Based Chalcone (B49325) Analogs for Targeted Research Probes
This compound belongs to the chalcone class of compounds, which are known precursors to flavonoids and possess a wide range of biological activities. mdpi.commdpi.com The discovery of this compound's microtubule-disrupting activity stemmed from structure-activity relationship studies on a related compound, MOMIPP. A subtle shift of a methoxy (B1213986) group on the indole (B1671886) ring from the 5' to the 6' position was sufficient to switch the compound's biological activity from inducing a non-apoptotic cell death form called methuosis to microtubule disruption. nih.gov
This finding highlights the potential for developing novel indole-based chalcone analogs. Future synthetic chemistry efforts could focus on creating a library of this compound derivatives with modifications to the indole or pyridinyl rings. These analogs could be used as targeted research probes to further explore the colchicine binding site on tubulin, potentially leading to compounds with increased potency, greater specificity for certain tubulin isotypes, or the ability to overcome resistance mechanisms.
Integration of this compound Research into Broader Anti-Mitotic Drug Discovery Paradigms
Microtubule-targeting agents (MTAs) are a cornerstone of cancer therapy. They are typically classified based on their binding site on tubulin, with major classes including taxanes, Vinca (B1221190) alkaloids, and colchicine-site binders. nih.gov this compound's identification as a novel agent that interacts with the colchicine site adds to a growing class of compounds with this mechanism. nih.gov
The research on this compound should be integrated into the broader paradigm of anti-mitotic drug discovery. Comparative studies with other colchicine-site binders can help delineate unique features of its interaction with tubulin. Furthermore, its ability to readily cross the blood-brain barrier, a limitation for many existing MTAs, positions it as a valuable prototype for developing next-generation anti-mitotics for primary and metastatic brain tumors. nih.govresearchgate.netnih.gov
Potential of this compound as a Research Tool for Studying Microtubule Biology in Disease Contexts
The unique properties of this compound make it a valuable tool for basic research into microtubule biology. As a potent microtubule depolymerizer, it can be used to study the cellular consequences of microtubule disruption, including mitotic arrest, micronucleation, and the activation of cell death pathways involving Cdk1 and the phosphorylation of Bcl-2 family proteins. nih.govresearchgate.net
Given its brain-penetrant nature, this compound is particularly useful for in vivo studies of microtubule function in the central nervous system. nih.govresearchgate.netnih.gov It can be employed in preclinical models of glioblastoma to investigate the role of microtubules in tumor growth, invasion, and resistance to therapy within the complex microenvironment of the brain. nih.govresearchgate.net This provides a powerful research tool to explore fundamental aspects of neurobiology and neuro-oncology.
Q & A
Q. How should researchers address this compound’s potential neurotoxicity in translational studies?
- Answer: Differentiated neuron cultures treated with 1–5 μM this compound for 72 hours assess neurotoxicity via MAP2 immunofluorescence and neurite outgrowth quantification. In vivo, Morris water maze tests cognitive function post-treatment .
Methodological Guidelines
- Data Reporting: Follow journal standards (e.g., Beilstein Journal of Organic Chemistry) by separating primary data (≤5 compounds in main text) from supplemental materials. Include raw flow cytometry profiles and unprocessed western blots .
- Conflict Resolution: Address data contradictions (e.g., variable cytotoxicity) by stratifying cell lines based on β-tubulin isotype ratios and transporter expression .
- Ethical Compliance: Declare conflicts of interest (e.g., funding sources like NIH R01 CA115495) and retain raw data for 5–10 years post-publication .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
